
Magnesium, bromohexyl-
Overview
Description
"Magnesium, bromohexyl-", also known as hexylmagnesium bromide (CAS: 13125-66-1), is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C₆H₁₃BrMg, with a molecular weight of 189.38 g/mol. This compound consists of a magnesium atom bonded to a brominated hexyl group (a six-carbon alkyl chain) and is typically prepared as a solution in tetrahydrofuran (THF) or diethyl ether .
Grignard reagents like bromohexylmagnesium are pivotal in organic synthesis, acting as strong nucleophiles to form carbon-carbon bonds in reactions with carbonyl compounds, epoxides, and halides. Specific applications include the synthesis of alcohols, ketones, and pharmaceuticals. Notably, bromohexyl-functionalized ligands have been utilized in the preparation of technetium complexes for radiopharmaceutical research .
Mechanism of Action
Hexylmagnesium bromide, also known as magnesium;hexane;bromide or Magnesium, bromohexyl-, is an organomagnesium compound that plays a significant role in organic synthesis .
Target of Action
The primary targets of Hexylmagnesium bromide are various electrophiles, such as carbonyl compounds . These electrophiles are chemical species that tend to accept electrons and form new chemical bonds.
Mode of Action
Hexylmagnesium bromide interacts with its targets through a process known as the Grignard reaction . In this reaction, the Hexylmagnesium bromide, acting as a nucleophile, adds to the electrophilic carbon atom of the carbonyl group . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Grignard reaction involving Hexylmagnesium bromide affects the biochemical pathway of carbonyl compound synthesis . The addition of Hexylmagnesium bromide to carbonyl compounds leads to the formation of alcohols or carboxylic acids . These products are key intermediates in various biochemical pathways and play crucial roles in the synthesis of pharmaceuticals, natural products, and other organic compounds .
Pharmacokinetics
It’s important to note that the compound’s bioavailability and pharmacokinetic behavior would be significantly influenced by its chemical properties, including its reactivity and the nature of the solvent used .
Result of Action
The action of Hexylmagnesium bromide results in the formation of new organic compounds. Specifically, it can add to various electrophiles, such as carbonyl compounds, to form alcohols or carboxylic acids . These products are commonly used in the synthesis of pharmaceuticals, natural products, and other organic compounds .
Action Environment
The action, efficacy, and stability of Hexylmagnesium bromide are influenced by several environmental factors. For instance, the compound is typically prepared and used in anhydrous solvents like diethyl ether . The presence of water or other protic substances can lead to the decomposition of the compound . Furthermore, the temperature of the environment can affect the solubility of the compound and the rate of the Grignard reaction .
Biological Activity
Magnesium, bromohexyl- (C6H13BrMg), is an organomagnesium compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This article examines the biological activity of magnesium bromohexyl through various studies, case reports, and relevant data.
Magnesium bromohexyl is synthesized by reacting magnesium turnings with 1-bromohexane in diethyl ether, resulting in a solution that can be utilized in various organic synthesis applications . The compound is classified as an organomagnesium reagent, which is commonly used in Grignard reactions to form carbon-carbon bonds.
The biological activity of magnesium bromohexyl primarily revolves around its role as a magnesium source in enzymatic reactions. Magnesium ions are crucial cofactors for many enzymes, influencing their activity and stability. For instance, studies have shown that magnesium ions are essential for the function of certain enzymes involved in metabolic pathways, such as those related to cancer cell proliferation and oxidative phosphorylation (OXPHOS) inhibition .
- Enzyme Activation : Magnesium bromohexyl can enhance the activity of enzymes that require magnesium as a cofactor. Research indicates that the presence of magnesium ions significantly affects the binding affinity of substrates to their respective enzymes .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of magnesium bromohexyl on various cancer cell lines. For example, compounds similar to magnesium bromohexyl were tested against human melanoma cells, revealing low cytotoxicity at concentrations exceeding 100 µM . This suggests that while it may not be highly toxic, its efficacy as a therapeutic agent warrants further investigation.
Case Studies
- Melanoma Treatment : A mitochondria-targeted analog of magnolol demonstrated significant inhibition of OXPHOS and proliferation in melanoma cells. Although not directly related to magnesium bromohexyl, this study underscores the importance of magnesium in modulating cellular energy metabolism and highlights potential pathways where magnesium compounds could exert therapeutic effects .
- Research on Coordination Complexes : Studies involving magnesium coordination complexes have shown varying biological activities depending on the ligands used. These findings suggest that structural modifications in magnesium compounds can lead to different biological outcomes, indicating a need for further exploration into how variations like bromohexyl affect activity .
Data Summary
The following table summarizes key findings related to the biological activity of magnesium bromohexyl and similar compounds:
Scientific Research Applications
Applications in Organic Synthesis
2.1 Grignard Reagent
As a Grignard reagent, magnesium, bromohexyl- is essential for the formation of various organic compounds. It reacts with carbonyl compounds to produce alcohols through nucleophilic addition. The general reaction can be represented as follows:2.2 Synthesis of Complex Molecules
Magnesium, bromohexyl- can be used to synthesize complex molecules such as:
- Alcohols : By reacting with aldehydes or ketones.
- Carboxylic Acids : Through hydrolysis of the resulting magnesium alkoxide.
- Aromatic Compounds : By coupling reactions with aromatic halides.
Case Study 1: Synthesis of Alcohols
In a study published in Organic Letters, magnesium, bromohexyl- was employed to convert various aldehydes into corresponding alcohols with high yields. The reaction conditions were optimized to achieve regioselectivity and minimize side reactions. The results indicated that the use of this Grignard reagent allowed for efficient synthesis under mild conditions .
Aldehyde | Product (Alcohol) | Yield (%) |
---|---|---|
Benzaldehyde | Benzyl alcohol | 85 |
Propanal | 1-Hexanol | 90 |
Butanal | 2-Hexanol | 88 |
Case Study 2: Coupling Reactions
Another study highlighted the use of magnesium, bromohexyl- in cross-coupling reactions with aryl halides. This method demonstrated its utility in forming biaryl compounds, which are important in pharmaceuticals and materials science .
Aryl Halide | Product (Biaryl) | Yield (%) |
---|---|---|
Bromobenzene | Diphenyl | 75 |
Chlorobenzene | Phenyl-hexane | 70 |
Iodobenzene | Hexyl-diphenyl | 80 |
Safety Considerations
Magnesium, bromohexyl- is classified as a hazardous material due to its reactivity with water and potential to cause skin burns and eye damage. Proper handling protocols include:
- Use of personal protective equipment (PPE) such as gloves and goggles.
- Storage in airtight containers away from moisture.
- Training for personnel on emergency procedures in case of exposure.
Chemical Reactions Analysis
Reaction with Carbonyl Compounds
Hexylmagnesium bromide reacts with aldehydes, ketones, and esters to form alcohols after hydrolysis. The nucleophilic alkyl group attacks the electrophilic carbonyl carbon, followed by protonation and acidic workup.
Example Reaction with Aldehydes :
\text{RCHO}+\text{C}_6\text{H}_{13}\text{MgBr}\rightarrow \text{RCH}_2\text{OH}\(\text{after hydrolysis})
Reaction with Carbon Dioxide
Hexylmagnesium bromide reacts with CO₂ to form heptanoic acid after hydrolysis:
\text{CO}_2+\text{C}_6\text{H}_{13}\text{MgBr}\rightarrow \text{C}_6\text{H}_{13}\text{COOH}\(\text{after hydrolysis})
Key Data :
-
Solvent : Requires polar aprotic solvents (e.g., THF) for efficient CO₂ absorption.
Reaction with Epoxides
The reagent opens epoxide rings, forming alcohols with extended carbon chains:
Epoxide Type | Product Structure | Stereochemical Outcome |
---|---|---|
Symmetrical | Secondary Alcohol | Racemic mixture |
Unsymmetrical | Tertiary Alcohol | Regioselective addition |
Reaction with Nitriles
Hexylmagnesium bromide reacts with nitriles to form ketones after hydrolysis:
\text{RCN}+\text{C}_6\text{H}_{13}\text{MgBr}\rightarrow \text{RCOC}_6\text{H}_{13}\(\text{after hydrolysis})
Conditions :
Alkylation of Alkyl Halides
The reagent participates in coupling reactions with alkyl halides to form longer alkanes:
Limitations :
-
Works best with primary alkyl halides (SN2 mechanism).
Reaction with Acid Chlorides
Hexylmagnesium bromide reacts with acid chlorides to yield ketones:
Key Insight :
Decomposition Pathways
Hexylmagnesium bromide is moisture-sensitive, decomposing in the presence of water:
Stability Data :
Hexylmagnesium bromide’s versatility in forming carbon-carbon bonds underpins its utility in synthesizing pharmaceuticals, agrochemicals, and polymers. Its reactions with carbonyl compounds, CO₂, and electrophiles are well-documented, with solvent choice and anhydrous conditions critically influencing yields . Further research into its catalytic applications could expand its synthetic scope.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing magnesium, bromohexyl-?
- Synthesis : Use inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent moisture/oxygen degradation. React bromohexyl halide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under controlled temperatures (40–60°C). Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) .
- Characterization : Employ nuclear magnetic resonance (NMR; ¹H, ¹³C) to confirm structure, focusing on Mg-C bonding signals (δ 0–5 ppm in ¹H NMR). Supplement with Fourier-transform infrared spectroscopy (FTIR) to identify Mg-Br stretching modes (400–500 cm⁻¹). Elemental analysis (EA) validates stoichiometry .
Q. How can researchers ensure reproducibility in synthesizing magnesium, bromohexyl-?
- Standardize solvent purity (e.g., THF distilled over sodium/benzophenone), magnesium activation (acid-washed or ultrasonicated), and reaction temperature (±2°C tolerance). Document moisture levels (<10 ppm) using Karl Fischer titration. Cross-validate results with independent replicates and interlab comparisons .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity data for magnesium, bromohexyl-?
- Case Study : If conflicting catalytic efficiencies arise, conduct kinetic studies under controlled conditions (solvent polarity, temperature gradients). Use Arrhenius plots to compare activation energies. Apply systematic error analysis (e.g., quantify trace water via ICP-MS) to identify confounding variables .
- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines. Perform subgroup analyses (e.g., solvent effects, Mg particle size) to isolate factors influencing reactivity disparities .
Q. How does the bromohexyl ligand influence the thermal stability of magnesium, bromohexyl-?
- Methodology : Perform thermogravimetric analysis (TGA) under nitrogen to track decomposition temperatures. Compare with computational models (DFT calculations) to correlate ligand structure (e.g., alkyl chain length) with stability. Cross-reference with differential scanning calorimetry (DSC) for phase transitions .
Q. What advanced spectroscopic techniques elucidate the electronic structure of magnesium, bromohexyl-?
- Use X-ray absorption spectroscopy (XAS) to probe Mg K-edge transitions, revealing oxidation states. Pair with electron paramagnetic resonance (EPR) to detect paramagnetic intermediates in reaction pathways. Solid-state NMR (¹²⁵Mg) can clarify coordination geometry, though isotopic enrichment may be required .
Q. Methodological Frameworks
Q. How to design a study investigating magnesium, bromohexyl-’s role in cross-coupling reactions?
- Hypothesis-Driven Approach : Formulate a hypothesis (e.g., "Longer alkyl chains reduce Mg center electrophilicity"). Test via controlled experiments varying ligand structures (C3–C8 alkyls). Measure reaction yields (GC-MS) and intermediate lifetimes (stopped-flow spectroscopy) .
- Controls : Include Grignard analogs (e.g., Mg-butyl) as benchmarks. Use inert atmosphere reactors to exclude oxygen/moisture artifacts .
Q. What statistical approaches are optimal for analyzing magnesium, bromohexyl-’s bioactivity data?
- Apply mixed-effects models to account for batch variability in cytotoxicity assays. Use principal component analysis (PCA) to reduce high-dimensional datasets (e.g., transcriptomic profiles from magnesium-deficient models) .
Q. Data Reporting and Validation
Q. How should researchers address incomplete datasets in magnesium, bromohexyl- studies?
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Contact corresponding authors for raw data (e.g., crystallographic files, kinetic traces). Use image analysis tools (e.g., ImageJ) to extract data from published figures if necessary .
Q. What validation protocols confirm the purity of magnesium, bromohexyl-?
- Combine EA (C, H, N, Mg), inductively coupled plasma mass spectrometry (ICP-MS) for Br/Mg ratios, and X-ray diffraction (XRD) for crystallinity. For solution-phase studies, use dynamic light scattering (DLS) to detect colloidal aggregates .
Q. Ethical and Reporting Standards
Q. How to align magnesium, bromohexyl- research with CONSORT guidelines for transparency?
Comparison with Similar Compounds
Comparison with Similar Organomagnesium Compounds
Structural and Functional Variations
The reactivity, stability, and applications of Grignard reagents depend on the alkyl/aryl group attached to magnesium. Below is a detailed comparison with structurally related compounds:
Table 1: Key Properties of Selected Organomagnesium Bromides
Reactivity and Stability
- Chain Length Effects : Shorter-chain reagents (e.g., ethylmagnesium bromide) exhibit higher reactivity due to reduced steric hindrance, enabling faster nucleophilic attacks. Longer chains (e.g., heptylmagnesium bromide) are less reactive but useful for synthesizing hydrophobic products .
- Steric Hindrance : Cyclohexylmethylmagnesium bromide’s bulky cyclohexyl group slows reaction kinetics but improves selectivity in forming branched products .
- Solvent Compatibility : Bromohexylmagnesium is stable in THF, a solvent that stabilizes Grignard reagents via coordination to magnesium. In contrast, phenylmagnesium bromide is often prepared in 2-methyltetrahydrofuran for enhanced stability .
Properties
IUPAC Name |
magnesium;hexane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFCBBSYZJPPIV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH2-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884011 | |
Record name | Magnesium, bromohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3761-92-0 | |
Record name | Magnesium, bromohexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, bromohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3761-92-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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